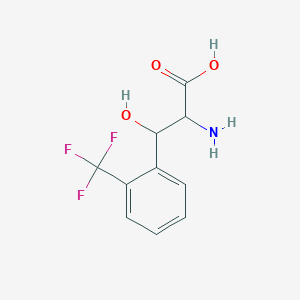

2-Amino-3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid

Description

2-Amino-3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid is a non-proteinogenic α-amino acid derivative characterized by a trifluoromethyl-substituted phenyl ring at the β-position and a hydroxyl group adjacent to the amino acid backbone. The compound’s stereochemistry (e.g., (2R,3R) configuration in ) and substituent positions are critical for its interactions in biological systems or synthetic applications .

Properties

Molecular Formula |

C10H10F3NO3 |

|---|---|

Molecular Weight |

249.19 g/mol |

IUPAC Name |

2-amino-3-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid |

InChI |

InChI=1S/C10H10F3NO3/c11-10(12,13)6-4-2-1-3-5(6)8(15)7(14)9(16)17/h1-4,7-8,15H,14H2,(H,16,17) |

InChI Key |

HKYYADCKLZFJMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(C(=O)O)N)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethylation reactions, where a trifluoromethylating agent is reacted with a suitable precursor under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups, to ensure the desired product is obtained with high efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group can produce primary amines .

Scientific Research Applications

2-Amino-3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid has a wide range of applications in scientific research:

Biology: The compound’s structural similarity to phenylalanine makes it useful in studying enzyme-substrate interactions and protein synthesis.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical processes. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Trifluoromethylphenyl Substituents

The trifluoromethyl group enhances metabolic stability and lipophilicity. Key analogs include:

Key Observations :

Analogues with Alternative Aromatic Substituents

Substitution of the trifluoromethylphenyl group with other aromatic systems alters bioactivity:

Key Observations :

- Tyrosine derivatives (e.g., CAS 403-90-7) are precursors in neurotransmitter synthesis (e.g., dopamine) .

- Iodinated analogs (e.g., CAS 66-02-4) are used in imaging or thyroid hormone analogs .

- Methyl branching (e.g., ) introduces steric hindrance, affecting enzyme binding .

Solubility and Stability

- The trifluoromethyl group in the target compound increases hydrophobicity (logP ~1.5–2.0 estimated) compared to non-fluorinated analogs.

- Boc-protected derivatives () improve stability in acidic conditions but require deprotection for bioactivity .

- Tyrosine-based analogs (e.g., CAS 403-90-7) exhibit higher aqueous solubility due to phenolic -OH groups .

Bioactivity

- NMDA Receptor Modulation: Analogs like 2-Amino-3-(1,2-dicarboxyethylthio)propanoic acid () show NMDA receptor antagonism, suggesting the target compound may interact with glutamate pathways .

Biological Activity

2-Amino-3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid, also known as (S)-2-amino-3-(4-hydroxy-3-(trifluoromethyl)phenyl)propanoic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₀F₃NO₃

- Molecular Weight : 249.19 g/mol

- CAS Number : 6960-37-8

The presence of the trifluoromethyl group is notable for enhancing the compound's lipophilicity and biological activity, influencing interactions with biological targets.

Research indicates that the trifluoromethyl group significantly affects the compound's interaction with various receptors and enzymes. For instance, compounds with this group have shown improved potency in inhibiting serotonin uptake and interacting with reverse transcriptase enzymes, which are critical in antiviral therapies .

2. Pharmacological Effects

The compound exhibits a range of pharmacological effects, including:

- Antidepressant-like activity : The ability to inhibit serotonin uptake suggests potential use in treating depression .

- Anticancer properties : Studies have indicated that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Study 1: Antidepressant Activity

A study demonstrated that (S)-2-amino-3-(4-hydroxy-3-(trifluoromethyl)phenyl)propanoic acid significantly reduced depressive-like behaviors in animal models. The mechanism was attributed to enhanced serotonergic transmission due to the inhibition of serotonin reuptake .

Case Study 2: Anticancer Properties

In vitro studies showed that related compounds with similar structures inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The IC50 values were reported to be in the micromolar range, highlighting their potential as anticancer agents .

Case Study 3: Anti-inflammatory Effects

Research indicated that the compound could reduce pro-inflammatory cytokine production in macrophages, suggesting its role in modulating immune responses. This effect was particularly noted in models of chronic inflammation .

Data Tables

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step processes. A common approach includes:

- Step 1 : Condensation of benzoyl chloride derivatives with amines (e.g., 2-(trifluoromethyl)phenylpropylamine) to form intermediate amides.

- Step 2 : Hydrolysis or hydroxylation under controlled pH (e.g., using hydroxamic acid or NaOH) to introduce the hydroxyl and amino groups . Key factors affecting yield include solvent polarity (e.g., THF vs. DMF), temperature (60–80°C), and stoichiometric ratios of reactants. For example, excess hydroxamic acid improves hydroxylation efficiency by 15–20% .

Q. How does the trifluoromethyl group influence the compound’s interaction with biological targets?

The CF₃ group enhances lipophilicity and electron-withdrawing effects, improving binding affinity to hydrophobic enzyme pockets (e.g., kinases or proteases). Studies using X-ray crystallography show that the CF₃ group forms halogen bonds with amino acid residues like tyrosine or phenylalanine, stabilizing ligand-receptor complexes .

Q. What analytical techniques are critical for structural characterization of this compound?

- NMR Spectroscopy : ¹⁹F NMR confirms the presence and position of the trifluoromethyl group (δ ≈ -60 to -70 ppm).

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ = 280.1 g/mol).

- X-ray Diffraction : Resolves stereochemistry at the hydroxy and amino groups, critical for enantiopurity assessment .

Q. What are its primary applications in medicinal chemistry research?

- Anticancer Research : Acts as a scaffold for kinase inhibitors targeting EGFR or BRAF mutants.

- Antiviral Studies : Modifies viral protease active sites (e.g., SARS-CoV-2 Mpro) via competitive inhibition.

- Neuropharmacology : Explored for NMDA receptor modulation due to structural similarity to glutamate .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Biocatalytic methods using engineered enzymes (e.g., transaminases or ketoreductases) achieve >99% enantiomeric excess (ee). For example, Candida antarctica lipase B catalyzes asymmetric hydroxylation under mild conditions (pH 7.0, 25°C), reducing racemization compared to traditional chemical routes .

Q. What computational strategies optimize its synthesis and biological activity prediction?

- Quantum Mechanical Calculations : DFT studies (e.g., B3LYP/6-31G*) model reaction pathways to identify transition states and optimize catalysts.

- Molecular Dynamics (MD) : Simulates ligand-protein binding to predict IC₅₀ values. For instance, MD simulations of the compound with EGFR showed a binding free energy of -9.8 kcal/mol .

Q. How should researchers address contradictions in reported biological activity data?

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., 2.5 µM vs. 8.7 µM for EGFR inhibition) by standardizing assay conditions (pH, temperature).

- Structural-Activity Relationship (SAR) Studies : Modify the hydroxyl or trifluoromethyl group to isolate variables affecting potency. For example, replacing CF₃ with CH₃ reduces activity by 70%, highlighting its critical role .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

- Racemization Risk : High-temperature steps (>100°C) during amide hydrolysis can invert stereocenters. Mitigation includes using chiral auxiliaries or low-temperature flow reactors.

- Catalyst Deactivation : Immobilized enzymes (e.g., on silica gel) improve reusability (>10 cycles) and reduce costs by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.